molecular formula C7H5BrN2O2S2 B1678619 Qstatin CAS No. 902688-24-8

Qstatin

Cat. No. B1678619
M. Wt: 293.2 g/mol
InChI Key: MLRBBGFHILYDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Qstatin is a potent and selective inhibitor of Vibrio QS . It affects Vibrio harveyi LuxR homologues, which are well-conserved master transcriptional regulators for QS in Vibrio species . Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus, and changes the flexibility of the protein, thereby altering its transcription regulatory activity .


Molecular Structure Analysis

Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus . This binding changes the flexibility of the protein, thereby altering its transcription regulatory activity .


Physical And Chemical Properties Analysis

Qstatin has a molecular formula of C7H5BrN2O2S2 and a molecular weight of 293.16 .

Scientific Research Applications

Predicting Adverse Risks in Statin Treatment

A study by Collins and Altman (2012) evaluated the QStatin scores for predicting the 5-year risk of developing acute renal failure, cataracts, liver dysfunction, and myopathy in patients receiving statins. The study found that QStatin scores are useful in predicting the risk of developing these conditions, with good discriminative and calibration properties, particularly for acute renal failure, cataracts, and myopathy. However, the model's performance was limited in predicting liver dysfunction risk (Collins & Altman, 2012).

Cost-Effectiveness in Primary Prevention of Cardiovascular Disease

Another study conducted by McConnachie et al. (2013) focused on the long-term impact of statin treatment on healthcare resource utilization and its cost-effectiveness in preventing cardiovascular disease. The study concluded that five years of statin treatment can significantly reduce healthcare resource utilization and is cost-effective, leading to savings in healthcare costs and an increase in quality-adjusted life years (McConnachie et al., 2013).

Quorum Sensing Inhibition in Vibrio Species

A 2018 study by Kim et al. explored the role of QStatin as an inhibitor of quorum sensing in Vibrio species. This study found that QStatin can effectively inhibit quorum sensing, which is essential for the pathogenesis and survival of Vibrio species in marine environments. The inhibition of quorum sensing by QStatin could be a sustainable method to control these bacteria in aquaculture settings (Kim et al., 2018).

Therapeutic Targets of Quercetin Derivatives in Cognitive Impairment

A study by Jakaria et al. (2019) identified the potential therapeutic targets of quercetin and its derivatives in treating cognitive impairment. The study highlighted the pharmacological potential of quercetin against cognitive impairment, guiding future studies in this area (Jakaria et al., 2019).

Telomerase Inhibition in Multiple Myeloma

Research by Shammas et al. (2004) investigated the efficacy of telomestatin in inhibiting telomerase activity in multiple myeloma. The study showed that telomestatin led to a reduction in telomere length and apoptosis in myeloma cells, suggesting its potential as a therapeutic agent for multiple myeloma (Shammas et al., 2004).

Future Directions

The data revealing the structure of the SmcR-Qstatin complex should help in designing a more effective Vibrio QS inhibitor in the future . Qstatin may be a sustainable antivibriosis agent useful in aquacultures .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRBBGFHILYDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Qstatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Qstatin
Reactant of Route 2
Reactant of Route 2
Qstatin
Reactant of Route 3
Qstatin
Reactant of Route 4
Reactant of Route 4
Qstatin
Reactant of Route 5
Qstatin
Reactant of Route 6
Qstatin

Citations

For This Compound
96
Citations
GS Collins, DG Altman - Heart, 2012 - heart.bmj.com
… QStatin risk score on a large cohort of patients in the UK. We have assessed the performance of QStatin … empirical evidence to support the use of QStatin scores for predicting the 5-year …
Number of citations: 38 heart.bmj.com
BS Kim, SY Jang, Y Bang, J Hwang, Y Koo, KK Jang… - MBio, 2018 - Am Soc Microbiol
… To verify the biological relevance of the interaction between SmcR and QStatin, we substituted the His167 residue involved in the interaction with QStatin with alanine. When we …
Number of citations: 39 journals.asm.org
H Sen, GB Choudhury, G Pawar, Y Sharma… - International Journal of …, 2023 - Elsevier
… Based on the available facts, we sought to determine the molecular basis of HapR inertness to Qstatin. We also synthesized a total of fourteen Qstatin derivatives for the present study. …
Number of citations: 4 www.sciencedirect.com
SH Choi, BS Kim, G Choi, SY Jang… - The FASEB …, 2018 - Wiley Online Library
… and named QStatin. The lack of reduction of intracellular levels of SmcR in QStatin-treated V… crystallization analyses confirmed the chemical binding of QStatin into the pockets of SmcR. …
Number of citations: 0 faseb.onlinelibrary.wiley.com
유화정 - 2020 - dspace.ewha.ac.kr
… Furthermore, the synergistic effect on survival was identified in in vivo Artemia franciscana by the treatment of phage VPT02 with QStatin, which is already known as quorum-sensing …
Number of citations: 0 dspace.ewha.ac.kr
DM Saint-Gerons, CF Honrubia… - Journal of …, 2015 - journals.sagepub.com
We read with great interest the article entitled ‘‘Prevention of cataracts by statins: a meta-analysis’’by Kostis and Dobrzynski. 1 The authors analyzed 14 studies including both …
Number of citations: 2 journals.sagepub.com
BS Kim, SY Jang, YJ Bang, J Hwang, Y Koo, KK Jang… - 2018 - Vibrio
Number of citations: 10
BS Kim, SY Jang, YJ Bang, J Hwang, Y Koo, KK Jang… - Article e02262-17, 2018
Number of citations: 5
BS Kim, SY Jang, YJ Bang, J Hwang, Y Koo, KK Jang… - 2018
Number of citations: 4
BS Kim, SY Jang, YJ Bang, J Hwang, Y Koo, KK Jang…
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.